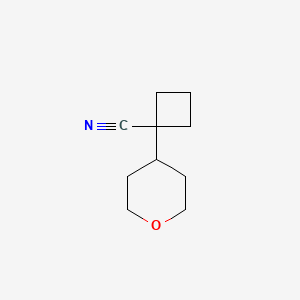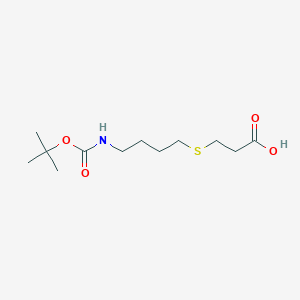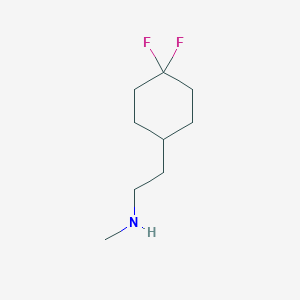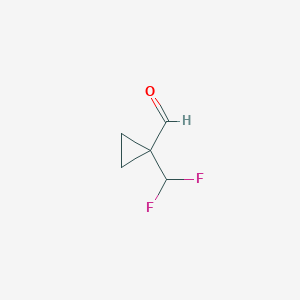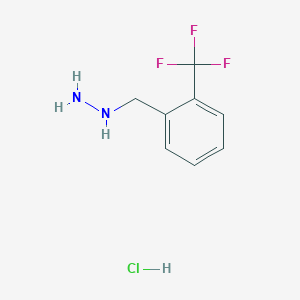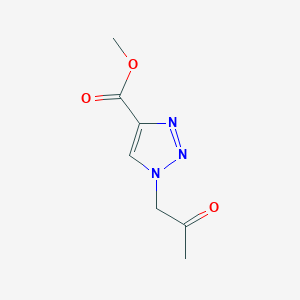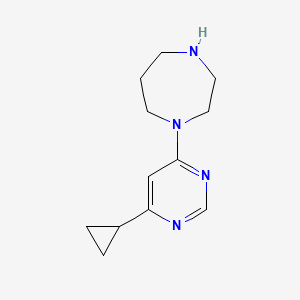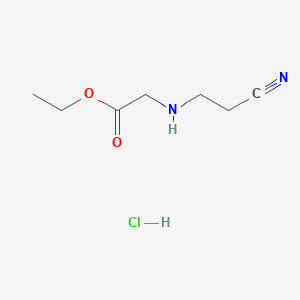
N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride
Descripción general
Descripción
N-(2-Cyanoethyl)glycine ethyl ester hydrochloride, also known as NCEG, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C7H11ClN2O2. NCEG is an ethyl ester of the amino acid glycine and is used as a substrate for enzyme-catalyzed reactions. It can also be used to synthesize other compounds, such as thiols, amines, and alkyl halides.
Aplicaciones Científicas De Investigación
Application Summary
“N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride” is used in the synthesis of peptide nucleic acid monomers . These monomers are crucial in the creation of PNA-oligonucleotide conjugates, which have significant applications in the biomedical and diagnostic field as antigene and molecular sensors .
Method of Application
The monomer N-(Boc-Aeg)thymine Ethyl Ester is prepared by coupling the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .
Results or Outcomes
The synthesis method described is efficient and cost-effective, yielding the monomer N-(Boc-Aeg)thymine Ethyl Ester in good yield (96%) . This method can increase the availability of PNA for wider use .
2. Opto-Electronic Applications
Application Summary
While not directly related to “N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride”, a similar compound, Glycine Methyl Ester Hydrochloride, has been used in the synthesis of single crystals for opto-electronic applications .
Method of Application
An optical bulk single crystal of Glycine Methyl Ester Hydrochloride (GMEHCl) was grown using solvent evaporation . The crystal was then analyzed using various techniques including FT-IR analysis and UV-Vis-NIR analysis .
Results or Outcomes
The crystal was found to have an optical bandgap of 5.10 eV and a cut-off wavelength of 230 nm . It also exhibited great structural perfection and suitability for the emission of blue fluorescence . The third-order nonlinear properties of GMEHCl were determined to be 1.37×10−4 cm/W, 3.37×10−9 cm2/W, and 3.56×10−6 esu, respectively .
3. Production of Glycine Ethyl Ester Hydrochloride
Application Summary
“N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride” is used in the production of glycine ethyl ester hydrochloride . This compound is an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Method of Application
The production method involves reacting glycine with raw ester, adding a saturated hydrogen chloride-ethanol solution, and carrying out a reaction under thermal-insulation conditions to generate glycine ethyl ester hydrochloride . The product is then purified through distillation, washing, filtering, concentration, recrystallization, and vacuum drying .
Results or Outcomes
The production method is efficient and cost-effective, with a high conversion rate of more than 92% . It overcomes the technical problems of low yield and high cost in the prior art .
4. Carboxyl-Footprinting Studies of Proteins
Application Summary
While not directly related to “N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride”, a similar compound, Glycine Ethyl Ester (GEE), is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . This method is used to study the structure and interactions of proteins .
Method of Application
The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Results or Outcomes
This method provides valuable insights into the structure and function of proteins .
5. Synthesis of Tetrazolium Acetic Acid
Application Summary
“N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride” is used in the production of glycine ethyl ester hydrochloride , which is an intermediate in the synthesis of tetrazolium acetic acid . Tetrazolium salts are used in cell viability assays in biomedical research.
Method of Application
The production method involves reacting glycine with raw ester, adding a saturated hydrogen chloride-ethanol solution, and carrying out a reaction under thermal-insulation conditions to generate glycine ethyl ester hydrochloride . The product is then purified through distillation, washing, filtering, concentration, recrystallization, and vacuum drying .
Results or Outcomes
The production method is efficient and cost-effective, with a high conversion rate of more than 92% . It overcomes the technical problems of low yield and high cost in the prior art .
6. Nonlinear Optical (NLO) Processes
Application Summary
While not directly related to “N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride”, a similar compound, Glycine Methyl Ester Hydrochloride, has been used in the synthesis of single crystals for nonlinear optical (NLO) processes . These processes are crucial in technologies like optical computing and dynamic image processing .
Method of Application
An optical bulk single crystal of Glycine Methyl Ester Hydrochloride (GMEHCl) was grown using solvent evaporation . The crystal was then analyzed using various techniques including FT-IR analysis and UV-Vis-NIR analysis .
Results or Outcomes
The crystal was found to have an optical bandgap of 5.10 eV and a cut-off wavelength of 230 nm . It also exhibited great structural perfection and suitability for the emission of blue fluorescence . The third-order nonlinear properties of GMEHCl were determined to be 1.37×10−4 cm/W, 3.37×10−9 cm2/W, and 3.56×10−6 esu, respectively .
Propiedades
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNVDYKJCGRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



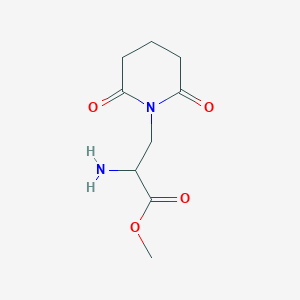
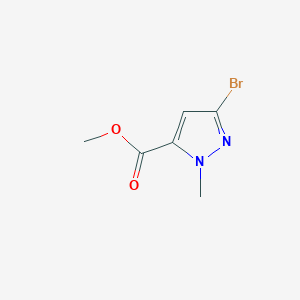
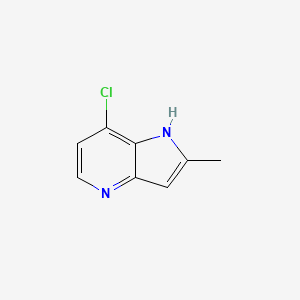
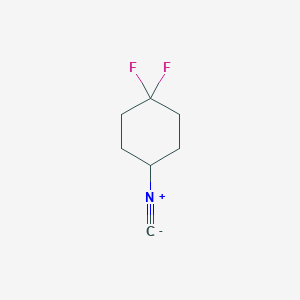
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
